Caseamembrins N
Description
Caseamembrins N is a clerodane diterpenoid isolated from plants of the genus Casearia, a group renowned for producing structurally diverse and bioactive secondary metabolites. Clerodane diterpenoids are characterized by a bicyclic carbon skeleton and exhibit a broad spectrum of biological activities, including cytotoxicity against cancer cell lines . These compounds are typically isolated via bioassay-guided fractionation and characterized using advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography .
Cytotoxicity is a hallmark of caseamembrins, with mechanisms often involving apoptosis induction via intrinsic (mitochondrial) or extrinsic (death receptor) pathways . For example, Caseamembrins A–F demonstrated IC50 values in the micromolar (µM) range against human prostate cancer PC-3 cells . Although direct data on this compound is absent in the provided evidence, its structural and functional kinship to other caseamembrins implies comparable bioactivity profiles.
Properties
Molecular Formula |
C30H42O10 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[(1R,3S,5S,6aR,7R,8R,9R,10S,10aR)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] butanoate |
InChI |
InChI=1S/C30H42O10/c1-9-11-24(34)39-21-14-22-27(37-19(6)32)40-28(38-20(7)33)30(22)23(15-21)29(8,13-12-16(3)10-2)17(4)25(26(30)35)36-18(5)31/h10,14,17,21,23,25-28,35H,2-3,9,11-13,15H2,1,4-8H3/t17-,21+,23+,25+,26+,27+,28-,29-,30-/m0/s1 |
InChI Key |
GFJLYOYUCCNCHS-PDUGWLJNSA-N |
SMILES |
CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@@H]2[C@@]([C@H]([C@H]([C@H]([C@@]23[C@H](O[C@H](C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C |
Canonical SMILES |
CCCC(=O)OC1CC2C(C(C(C(C23C(OC(C3=C1)OC(=O)C)OC(=O)C)O)OC(=O)C)C)(C)CCC(=C)C=C |
Synonyms |
caseamembrin N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Cytotoxic Activity of Selected Clerodane Diterpenoids
Key Observations:
- Potency: Caseamembrins A–F exhibit moderate cytotoxicity (µM range), whereas paclitaxel, a diterpenoid-derived drug, operates at nanomolar (nM) concentrations . However, paclitaxel’s poor selectivity for cancer cells leads to severe side effects, highlighting the need for clerodane derivatives with improved therapeutic indices.
- Structural Influence: The position and stereochemistry of functional groups (e.g., epoxy, hydroxyl, or acetyl moieties) in clerodane diterpenoids critically modulate activity. For instance, casearborin E’s absolute configuration, determined via X-ray crystallography, may enhance its bioactivity compared to other casearborins .
- Cell Line Specificity: Caseamembrins G–L were tested against oral (KB), cervical (Hela), and liver (Hep59T/VGH) cancer cells, suggesting broader applicability than Caseamembrins A–F, which were specific to prostate cancer .
Mechanistic Divergence
- Apoptosis Pathways: Caseamembrins A–F activate intrinsic or extrinsic apoptotic pathways, whereas triptolide (another clerodane diterpenoid) inhibits NF-κB and HSP70, showcasing mechanistic diversity within the class .
- Selectivity: Unlike paclitaxel, caseamembrins lack clinical data on selectivity. However, their moderate potency may reflect partial selectivity, as seen in oridonin, which targets cancer cells without significant toxicity to normal cells .
Q & A
Q. What experimental methodologies are essential for confirming the structural identity of Caseamembrins N?
To confirm structural identity, employ a combination of spectroscopic techniques (e.g., NMR, HRMS) and chromatographic purity analysis. For novel compounds, provide full spectral data in the main manuscript or supplementary materials, including 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry. Cross-reference with existing literature to validate spectral assignments .
Q. How should researchers design bioactivity assays for this compound to ensure reproducibility?
Use standardized cell lines or enzyme targets relevant to the compound’s hypothesized mechanism. Include positive and negative controls, and report IC₅₀ values with triplicate measurements. Predefine statistical significance thresholds (e.g., p < 0.05) and disclose solvent/DMSO concentrations to avoid false negatives/positives .
Q. What steps are critical for optimizing the synthesis of this compound in a laboratory setting?
Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and monitor yields via HPLC or GC-MS. Purification steps (e.g., column chromatography, recrystallization) must be detailed, including solvent gradients and Rf values. For scalability, assess energy efficiency and byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell viability thresholds, incubation times) or compound purity. Replicate conflicting experiments under standardized protocols. Use sensitivity analysis to quantify the impact of methodological differences on observed outcomes .
Q. What strategies are recommended for elucidating the molecular mechanism of this compound in complex biological systems?
Combine omics approaches (transcriptomics/proteomics) with targeted assays (e.g., kinase inhibition, receptor binding). Employ CRISPR-Cas9 knockouts or siRNA silencing to validate candidate pathways. For in vivo studies, use isotopically labeled analogs to track metabolic fate .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
Re-evaluate computational models (e.g., DFT, molecular docking) using experimentally derived parameters (logP, pKa). Validate force fields with crystallographic data or quantum mechanical calculations. Report deviations >10% as limitations in predictive accuracy .
Methodological and Analytical Challenges
What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria :
- Feasible : Assess resource availability (e.g., compound quantity, instrumentation).
- Novel : Identify gaps via systematic literature reviews (e.g., Scifinder, PubMed).
- Ethical : Adhere to biosafety protocols for handling bioactive compounds.
- Relevant : Align with broader therapeutic or biochemical hypotheses .
Q. How can researchers enhance the reproducibility of this compound isolation from natural sources?
Document geographical and seasonal variability of source material. Standardize extraction protocols (solvent ratios, temperature) and include biomass authentication (e.g., DNA barcoding). Publish raw chromatograms and spectral data in open-access repositories .
Data Presentation and Peer Review
Q. What are the best practices for presenting contradictory data in publications on this compound?
Use comparative tables to highlight methodological differences (e.g., assay type, sample preparation). Discuss limitations in the "Discussion" section, and propose validation experiments (e.g., orthogonal assays, independent replication) .
Q. How should researchers structure supplementary materials for studies involving this compound?
Include raw datasets (NMR FID files, crystallographic CIFs), detailed synthetic procedures, and statistical analysis code. Label supplementary figures/tables with Arabic numerals (e.g., S1, S2) and cite them in the main text to support key claims .
Ethical and Collaborative Considerations
Q. What protocols govern external requests for this compound samples or data from academic labs?
Submit formal requests to the corresponding author with:
- A research proposal outlining hypotheses and methodologies.
- Institutional ethics approval (if applicable).
- A data-sharing agreement specifying attribution and usage restrictions. Allow 4–6 weeks for review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
